![molecular formula C19H43N3O B14513237 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol CAS No. 63119-20-0](/img/structure/B14513237.png)
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) and multiple amine groups (-NH2) attached to a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol typically involves the reaction of dodecylamine with ethylene oxide, followed by further reaction with propylene oxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Solvents: Organic solvents such as ethanol or methanol to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Dodecylamine, ethylene oxide, and propylene oxide.
Reaction Vessels: Stainless steel reactors to withstand the reaction conditions.
Purification: Distillation or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.
Major Products
Oxidation: Formation of dodecanal or dodecanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
Applications De Recherche Scientifique
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecylamino)ethanol: Similar structure but lacks the additional amine groups.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the dodecylamino group.
Ethanolamine: A simpler structure with only one amine group and a shorter aliphatic chain.
Uniqueness
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol is unique due to its multiple amine groups and long aliphatic chain, which confer distinct amphiphilic properties. These properties make it particularly effective as a surfactant and antimicrobial agent, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63119-20-0 |
|---|---|
Formule moléculaire |
C19H43N3O |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
1-[2-[2-(dodecylamino)ethylamino]propylamino]ethanol |
InChI |
InChI=1S/C19H43N3O/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-18(2)17-22-19(3)23/h18-23H,4-17H2,1-3H3 |
Clé InChI |
AEIKSBRUDBIITJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCNC(C)CNC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


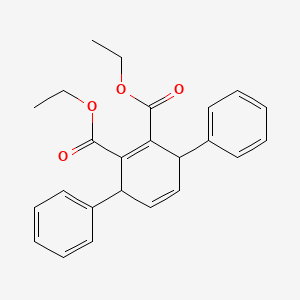

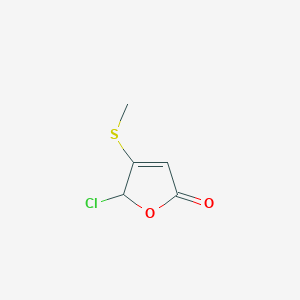



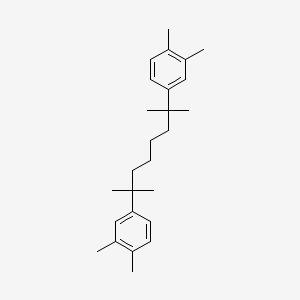
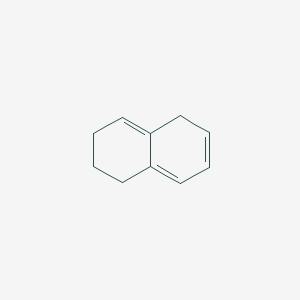
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
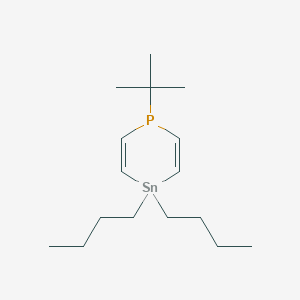

![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)


